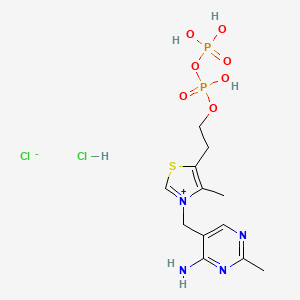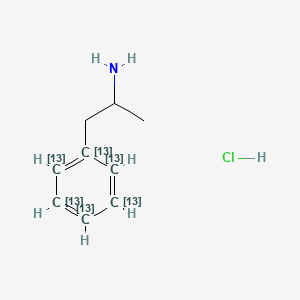
3-Sialyl-D-glucose (alpha/beta mixture)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Sialyl-D-glucose (alpha/beta mixture) is a biochemical compound with the molecular formula C17H29NO14 and a molecular weight of 471.41. It is primarily used in proteomics research and is known for its role in various biochemical processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Sialyl-D-glucose (alpha/beta mixture) involves the glycosylation of sialic acid with glucose. This process typically requires the use of a glycosyl donor and acceptor, along with a catalyst to facilitate the reaction. The reaction conditions often include:
Temperature: The reaction is usually carried out at low temperatures to prevent decomposition of the reactants.
Solvent: Common solvents used include dichloromethane or acetonitrile.
Catalyst: Lewis acids such as boron trifluoride etherate are often used as catalysts.
Industrial Production Methods
Industrial production of 3-Sialyl-D-glucose (alpha/beta mixture) follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving:
Batch reactors: For controlled reaction conditions.
Purification steps: Including crystallization and chromatography to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-Sialyl-D-glucose (alpha/beta mixture) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced with others.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Solvents: Including water, methanol, or ethanol.
Major Products
The major products formed from these reactions include:
Oxidized derivatives: Such as sialic acid derivatives.
Reduced derivatives: Including various alcohol forms.
Substituted derivatives: Depending on the substituent introduced.
Aplicaciones Científicas De Investigación
3-Sialyl-D-glucose (alpha/beta mixture) has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Plays a role in studying glycosylation processes and protein interactions.
Medicine: Investigated for its potential in drug development and therapeutic applications.
Industry: Utilized in the production of biochemical reagents and diagnostic tools.
Mecanismo De Acción
The mechanism of action of 3-Sialyl-D-glucose (alpha/beta mixture) involves its interaction with specific molecular targets and pathways:
Molecular Targets: It interacts with glycoproteins and glycolipids, influencing their structure and function.
Pathways: It is involved in glycosylation pathways, affecting protein folding, stability, and cell signaling.
Comparación Con Compuestos Similares
Similar Compounds
2-Sialyl-D-glucose: Another sialylated glucose derivative with different glycosidic linkage.
3-Sialyl-D-galactose: Similar structure but with galactose instead of glucose.
3-Sialyl-D-mannose: Mannose-based sialylated compound.
Uniqueness
3-Sialyl-D-glucose (alpha/beta mixture) is unique due to its specific glycosidic linkage and the presence of both alpha and beta anomers. This duality provides it with distinct biochemical properties and applications compared to its analogs .
Propiedades
Fórmula molecular |
C17H29NO14 |
|---|---|
Peso molecular |
471.4 g/mol |
Nombre IUPAC |
(2R,4S,5R,6R)-5-acetamido-4-hydroxy-2-[(2R,3R,5R,6R)-2,3,5-trihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-6-[(1R,2S)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
InChI |
InChI=1S/C17H29NO14/c1-5(21)18-9-6(22)2-17(16(28)29,31-13(9)10(24)7(23)3-19)32-14-11(25)8(4-20)30-15(27)12(14)26/h6-15,19-20,22-27H,2-4H2,1H3,(H,18,21)(H,28,29)/t6-,7-,8+,9+,10+,11+,12+,13+,14?,15+,17+/m0/s1 |
Clave InChI |
GKHDMBQTTHCDCR-FCLOCSCXSA-N |
SMILES isomérico |
CC(=O)N[C@@H]1[C@H](C[C@](O[C@H]1[C@@H]([C@H](CO)O)O)(C(=O)O)OC2[C@@H]([C@H](O[C@H]([C@@H]2O)O)CO)O)O |
SMILES canónico |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2C(C(OC(C2O)O)CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



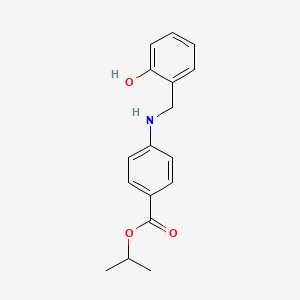



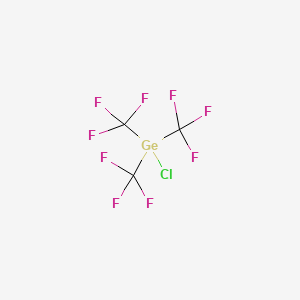
![2-[2-(4-{2-[2-(4-{2-Thia-9-azatricyclo[9.4.0.0,3,8]pentadeca-1(15),3,5,7,9,11,13-heptaen-10-yl}piperazin-1-yl)ethoxy]ethyl}piperazin-1-yl)ethoxy]ethan-1-ol tetrahydrochloride](/img/structure/B13422649.png)
![(6S)-6-[[tert-Butyldimethylsilyloxy]-1,3,4,5,6,7-hexahydro-1-[(E)-[(1R,3aS,7aR)-octahydro-1-[(1S)-2-iodo-1-methylethyl]-7a-methyl-4H-inden-4-ylidene]methyl]benzo[c]thiophene 2,2-Dioxide](/img/structure/B13422661.png)

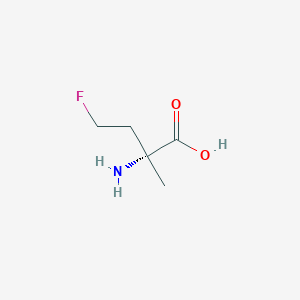
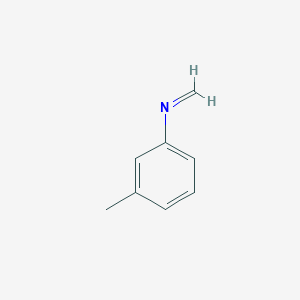
![2-[2,6-Diethyl-4-(methoxycarbonyl)phenyl]acetic acid](/img/structure/B13422681.png)
